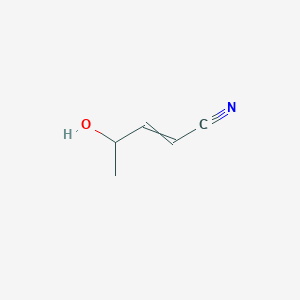
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H17BrO3. It is characterized by the presence of a bromine atom, a ketone group, and an ester group within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate typically involves the bromination of 2,5,5-trimethyl-4-oxohexanoic acid followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Corresponding amines, ethers, or thioethers.
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive bromine and carbonyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These interactions are facilitated by the compound’s molecular structure, which allows for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-bromo-4-chloro-2-methoxybenzoate
Uniqueness
Unlike similar compounds, it possesses a ketone group adjacent to the ester and bromine functionalities, enabling a broader range of chemical reactions and synthetic utility .
Eigenschaften
CAS-Nummer |
82884-44-4 |
|---|---|
Molekularformel |
C10H17BrO3 |
Molekulargewicht |
265.14 g/mol |
IUPAC-Name |
methyl 2-bromo-2,5,5-trimethyl-4-oxohexanoate |
InChI |
InChI=1S/C10H17BrO3/c1-9(2,3)7(12)6-10(4,11)8(13)14-5/h6H2,1-5H3 |
InChI-Schlüssel |
FBIQUTUQQVEXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(C)(C(=O)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


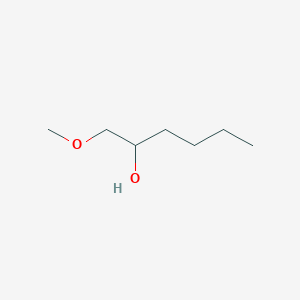
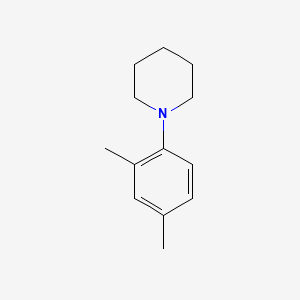
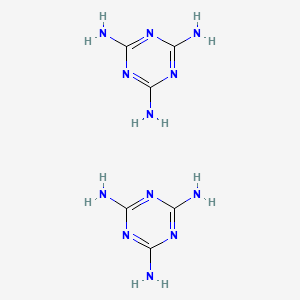
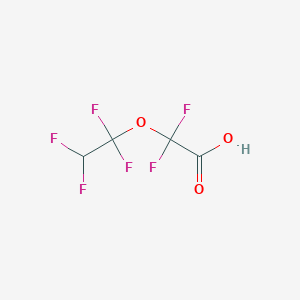
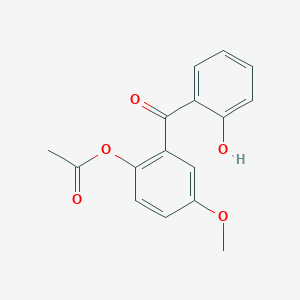
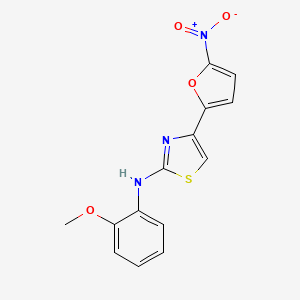
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
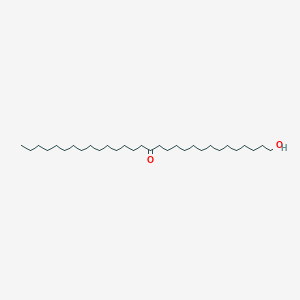

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
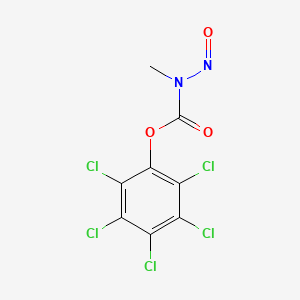
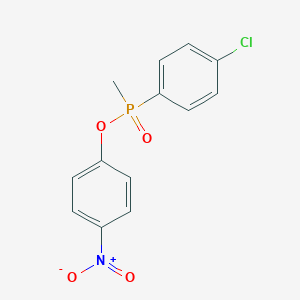
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
